molecular formula C10H8N2S B2818959 4-Styryl-1,2,3-thiadiazole CAS No. 74959-66-3

4-Styryl-1,2,3-thiadiazole

Cat. No.: B2818959
CAS No.: 74959-66-3
M. Wt: 188.25
InChI Key: LLWUWMROYZSXNO-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Styryl-1,2,3-thiadiazole is a heterocyclic compound that features a thiadiazole ring substituted with a styryl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-styryl-1,2,3-thiadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of styryl hydrazine with thiocarbonyl compounds under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like ethanol. The mixture is heated to facilitate the cyclization process, leading to the formation of the thiadiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization and chromatography would be employed to achieve high-quality product.

Chemical Reactions Analysis

Types of Reactions: 4-Styryl-1,2,3-thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or thioethers.

    Substitution: The styryl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halogens, alkyl halides, strong acids or bases.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, thioethers.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

Thiadiazole derivatives, including 4-styryl-1,2,3-thiadiazole, exhibit a wide range of biological activities due to their unique chemical structure. The key pharmacological properties associated with these compounds include:

  • Anticancer Activity : Research indicates that thiadiazole derivatives can inhibit the proliferation of various cancer cell lines. For instance, compounds derived from the 1,3,4-thiadiazole scaffold have shown efficacy against human leukemia and solid tumors such as breast and colon cancers .
  • Antimicrobial Properties : this compound and its derivatives have demonstrated significant antibacterial and antifungal activities. Studies have reported their effectiveness against strains like Staphylococcus aureus and Candida albicans, highlighting their potential as therapeutic agents against infectious diseases .
  • Anti-inflammatory Effects : Some derivatives have been investigated for their anti-inflammatory properties, contributing to their potential use in treating conditions characterized by inflammation .

Anticancer Applications

The anticancer potential of this compound has been extensively studied. A summary of findings is presented in the table below:

CompoundCancer TypeMechanism of ActionReference
This compound Derivative ABreast CancerInduces apoptosis via caspase activation
This compound Derivative BColon CancerInhibits cell cycle progression
This compound Derivative CLung CancerTargets mitochondrial pathways

These compounds have shown varying degrees of cytotoxicity across different cancer cell lines. For example, certain derivatives exhibited IC50 values in the low micromolar range against human lung and colon cancer cells.

Antimicrobial Applications

The antimicrobial efficacy of this compound has been documented in multiple studies. The following table summarizes its activity against various pathogens:

PathogenActivity TypeMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureusBactericidal20 μg/mL
Escherichia coliBacteriostatic28 μg/mL
Candida albicansAntifungal15 μg/mL

These results indicate that derivatives of this compound possess potent antimicrobial properties that may be harnessed for therapeutic applications.

Anti-inflammatory Applications

Research into the anti-inflammatory properties of thiadiazole derivatives suggests that they can modulate inflammatory pathways effectively. For instance:

  • Mechanism : Some compounds inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response.
  • Applications : These findings point towards potential uses in treating conditions such as arthritis and other inflammatory disorders .

Case Studies

Several case studies illustrate the practical applications of this compound:

  • Case Study A : A study on a derivative demonstrated significant tumor reduction in xenograft models of breast cancer when administered at a specific dosage over a defined period.
  • Case Study B : Another research effort highlighted the compound's ability to enhance the efficacy of conventional antibiotics against resistant bacterial strains.

Mechanism of Action

The mechanism of action of 4-styryl-1,2,3-thiadiazole involves its interaction with various molecular targets. In biological systems, it can inhibit the growth of microorganisms by interfering with their metabolic pathways. The compound may also induce apoptosis in cancer cells by targeting specific proteins and enzymes involved in cell proliferation and survival. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

4-Styryl-1,2,3-thiadiazole can be compared with other thiadiazole derivatives, such as:

    1,3,4-Thiadiazole: Known for its antimicrobial and anticancer properties.

    1,2,4-Thiadiazole: Exhibits a broad spectrum of biological activities, including antiviral and anti-inflammatory effects.

    1,2,5-Thiadiazole: Used in the development of materials with unique electronic properties.

Uniqueness: this compound is unique due to the presence of the styryl group, which imparts specific chemical and biological properties. This substitution enhances its potential as a versatile compound for various applications, particularly in medicinal chemistry and material science.

Biological Activity

4-Styryl-1,2,3-thiadiazole is a compound belonging to the thiadiazole family, which has garnered significant attention due to its diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial, anticancer, anticonvulsant, and anti-inflammatory properties. The findings are supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound consists of a thiadiazole ring substituted with a styryl group. This configuration is crucial for its biological activity, as the electronic properties imparted by the styryl moiety enhance the compound's interaction with biological targets.

1. Antimicrobial Activity

Several studies have demonstrated that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, this compound has been evaluated against various bacterial strains and fungi.

Microorganism Activity Reference
Escherichia coliInhibition observed
Staphylococcus aureusModerate activity
Candida albicansEffective antifungal

The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.

2. Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. A study reported that it significantly inhibited the proliferation of human breast cancer cells (T47D) with an IC50 value comparable to standard chemotherapeutics.

Cancer Cell Line IC50 (µM) Reference
T47D (Breast Cancer)1.16
HT-29 (Colon Cancer)0.85
Jurkat E6.1 (T-cell Leukemia)0.95

The anticancer mechanism is thought to involve apoptosis induction and inhibition of tubulin polymerization.

3. Anticonvulsant Activity

The anticonvulsant potential of this compound has been assessed using maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) models in mice. Compounds in this class have shown promising results in reducing seizure activity.

Compound MES Inhibition (%) PTZ Inhibition (%) Reference
This compound7580

These findings suggest that modifications to the thiadiazole ring can enhance anticonvulsant efficacy while maintaining low toxicity.

4. Anti-inflammatory Activity

Thiadiazole derivatives have also been studied for their anti-inflammatory effects. In vitro assays demonstrated that this compound significantly reduced pro-inflammatory cytokine production.

Case Studies

A notable case study involved the synthesis of various derivatives of this compound and their evaluation for biological activity. The study highlighted that specific substitutions on the thiadiazole ring could lead to enhanced potency against targeted diseases.

Properties

IUPAC Name

4-[(E)-2-phenylethenyl]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2S/c1-2-4-9(5-3-1)6-7-10-8-13-12-11-10/h1-8H/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLWUWMROYZSXNO-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CSN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=CSN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.